molecular formula C14H13ClF3N3O B2541731 5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321533-84-0

5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2541731
CAS RN: 321533-84-0
M. Wt: 331.72
InChI Key: LRTTWEJFJLKDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H13ClF3N3O and its molecular weight is 331.72. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research indicates that compounds structurally similar to 5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide possess significant antitumor properties. For instance, the synthesis of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide resulted in a compound with notable antitumor activities, showcasing the potential of this class of compounds in cancer treatment and research (Xin, 2012).

Chemical Synthesis and Structural Studies

The chemical behavior of related compounds under different conditions has been thoroughly investigated. Studies on the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride revealed the formation of several derivatives, including 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide, 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide, and others, indicating the reactive nature and the potential for various applications of these compounds (Khutova et al., 2013).

Insecticidal Activities

A series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized, and preliminary bioassay results revealed that some compounds exhibited good insecticidal activities against various pests. This highlights the potential use of these compounds in the field of agriculture, as alternatives for managing pests and ensuring crop protection (Wu et al., 2017).

Crystal Structure and Molecular Docking Studies

The crystal structure and molecular docking studies of pyrazole-4-carboxamides have been conducted to understand their inhibitory activity against certain fungi. The key active group identified was the difluoromethyl pyrazole moiety, demonstrating the compounds' role in potential antifungal applications (Qiao et al., 2019).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, as well as good to excellent antimicrobial activity, indicating their potential in medical and pharmaceutical applications (Hafez et al., 2016).

properties

IUPAC Name

5-chloro-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O/c1-7-4-5-9(6-8(7)2)19-13(22)10-11(14(16,17)18)20-21(3)12(10)15/h4-6H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTTWEJFJLKDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C(F)(F)F)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.